3'-Deoxycytidine Triphosphate (3'-dCTP) as a Potent Competitive Inhibitor of RNA Polymerases I and II Compared to Cordycepin Triphosphate (3'-dATP)
The active metabolite, 3'-deoxycytidine-5'-triphosphate (3'-dCTP), demonstrates potent and selective inhibition of eukaryotic RNA polymerases. In a direct head-to-head comparison using purified RNA polymerases I and II from Dictyostelium discoideum, 3'-dCTP competitively inhibited the incorporation of its natural counterpart, CTP, with a Ki value of 3.0 μM [1]. This inhibitory potency is comparable to that of cordycepin-5'-triphosphate (3'-dATP), a well-established RNA synthesis inhibitor used as a comparator in the same study [1]. Critically, the study also established a key functional difference: unlike cordycepin, 3'-dCTP and its uracil analog (3'-dUTP) do not inhibit poly(rA) synthesis, indicating a high degree of template specificity [1].
| Evidence Dimension | Inhibitory potency (Ki) against RNA polymerases I and II |
|---|---|
| Target Compound Data | Ki = 3.0 μM for 3'-dCTP vs. CTP |
| Comparator Or Baseline | Comparator: Cordycepin-5'-triphosphate (3'-dATP). Baseline: CTP Km = 6.3 μM |
| Quantified Difference | Ki of 3'-dCTP is 3.0 μM, demonstrating potent competitive inhibition. The selectivity for non-poly(rA) templates distinguishes it from cordycepin [1]. |
| Conditions | Purified DNA-dependent RNA polymerases I and II from Dictyostelium discoideum; in vitro transcription assay. |
Why This Matters
For researchers studying transcription, this data confirms 3'-Deoxycytidine can be used as a tool to selectively inhibit CTP-dependent RNA synthesis without affecting polyadenylation, a capability that provides finer experimental control compared to broader-spectrum inhibitors like cordycepin.
- [1] Saneyoshi M, Tohyama J, Nakayama C, Takiya S, Iwabuchi M. Inhibitory effects of 3'deoxycytidine 5'-triphosphate and 3'-deoxyuridine 5'-triphosphate on DNA-dependent RNA polymerases I and II purified from Dictyostelium discoideum cells. Nucleic Acids Res. 1981;9(13):3129-3138. doi:10.1093/nar/9.13.3129 View Source
